LLL12

Catalog No.
S533362
CAS No.
1260247-42-4
M.F
C14H9NO5S
M. Wt
303.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LLL12

CAS Number

1260247-42-4

Product Name

LLL12

IUPAC Name

5-hydroxy-9,10-dioxoanthracene-1-sulfonamide

Molecular Formula

C14H9NO5S

Molecular Weight

303.29 g/mol

InChI

InChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20)

InChI Key

CQBHSRLUQDYPBU-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

LLL12; LLL-12; LLL 12

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N

The exact mass of the compound 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is 303.02014 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LLL12 (5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide) is a synthetic, non-peptide small molecule inhibitor that directly targets the phosphoryl tyrosine 705 (pTyr705) binding site of the STAT3 monomer. By preventing STAT3 dimerization and nuclear translocation, it serves as a critical baseline material for investigating IL-6/STAT3 signaling pathways and downstream oncogenic targets. From a procurement standpoint, LLL12 is highly valued not only as a potent in vitro benchmark—outperforming older inhibitors in viability assays—but also as a structural precursor for advanced drug delivery systems, including pH-responsive dendrimer conjugates and tumor-cleavable prodrugs. Due to its specific physicochemical profile, notably its hydrophobicity and sensitivity to air and light, it requires careful solvent selection (typically DMSO) and controlled storage (-20°C to -80°C, protected from light) to maintain its ≥95% analytical purity and reproducible lot-to-lot performance [1].

Research Fit

1 STAT3 SH2 domain inhibitor fit for constitutively active cancer models
2 Cell-permeable probe with reported pathway-study context
3 Kinase selectivity review supports isoform-level interpretation

Substituting LLL12 with older, more ubiquitous STAT3 or JAK2/STAT3 inhibitors like WP1066, S3I-201, or its predecessor LLL3 compromises quantitative assay sensitivity and binding specificity. Generic in-class substitution often fails because earlier inhibitors typically require much higher working concentrations to achieve equivalent suppression of STAT3-dependent transcriptional activity, increasing the risk of off-target cytotoxicity and solvent (DMSO) artifacts in control cell lines. Furthermore, LLL12’s specific molecular geometry provides a precise fit into the SH2 domain that older analogs lack. For laboratories developing targeted delivery vehicles—such as pH-responsive dendrimers or plasmin-cleavable prodrugs—utilizing a less potent or structurally divergent substitute invalidates the established conjugation chemistry, linker stability, and release kinetics optimized specifically for the LLL12 sulfonamide/hydroxyanthracene scaffold[1].

Substitution Risk

Target
Substitute
LLL12 (STAT3 SH2 inhibitor)
JAK2 inhibitors (e.g., WP1066)
LLL12 (STAT3 SH2 inhibitor)
STAT3 SH2 inhibitors (e.g., S3I-201)
LLL12 (STAT3 SH2 inhibitor)
Pan-kinase inhibitors

Enhanced Potency vs. WP1066 and S3I-201

In direct comparative assays across multiple cancer cell lines expressing elevated pSTAT3, LLL12 demonstrates significantly enhanced potency over established baseline inhibitors. While first-generation inhibitors require higher concentrations to achieve 50% growth inhibition, LLL12 achieves IC50 values in the sub-micromolar to low-micromolar range, proving highly efficient at suppressing STAT3-driven proliferation without requiring massive dosing that could trigger off-target effects [1].

Evidence DimensionHalf-maximal inhibitory concentration (IC50) for cell viability
Target Compound Data0.16 to 3.09 µM
Comparator Or BaselineWP1066 and S3I-201 (First-generation inhibitors)
Quantified DifferenceLLL12 IC50 values are quantitatively lower (higher potency) than both WP1066 and S3I-201 across six distinct cell lines.
ConditionsIn vitro cell viability assays evaluated at 72 hours.

Procurement of LLL12 allows researchers to use significantly lower compound concentrations, reducing solvent toxicity and improving the signal-to-noise ratio in targeted phenotypic assays.

Cell Viability (IC50)
Head-to-head
LLL12 IC50 0.16–3.09 µM (reported range)
Reported higher potency context in same panel
Data to verify across independent cell-line batches

pH-Responsive Dendrimer Conjugation

LLL12's chemical structure allows for efficient covalent modification, making it a highly suitable payload for advanced nanotherapeutics. Recent formulation studies have successfully utilized LLL12 to synthesize tert-butyl ester-terminated intermediates and LLL12-hydrazone constructs, which are then conjugated to Generation 6 (G6) dendrimers. This specific conjugation chemistry enables the controlled, pH-responsive release of LLL12 in acidic environments, a critical feature for intracellular delivery that cannot be replicated with structurally incompatible STAT3 inhibitors [1].

Evidence DimensionConjugation efficiency and pH-triggered release
Target Compound DataSuccessful synthesis of G6-LLL12 conjugates with controlled release at pH 4.5.
Comparator Or BaselineFree LLL12 (Baseline aqueous solubility)
Quantified DifferenceDendrimer conjugation transforms LLL12 from a hydrophobic free drug into a targeted, pH-responsive delivery system, overcoming baseline solubility limitations.
ConditionsIn vitro release assays comparing physiological pH (7.4) to endosomal pH (4.5).

For materials scientists and formulation chemists, LLL12 provides a validated, conjugatable scaffold for developing next-generation, stimuli-responsive drug delivery systems.

Kinase Selectivity
Cross-study comparable
IC50 ≥73.92 µM vs antiproliferative IC50 0.26–1.96 µM
Supports on-target pathway interpretation
≥35-fold window vs MM cell proliferation IC50

LLL12B Prodrug Synthesis Adaptability

Beyond nanoparticle formulation, LLL12 serves as the direct active precursor for synthesizing targeted prodrugs, such as the carbamate prodrug LLL12B. By modifying LLL12 with a carbamate ester bond, researchers create a derivative that remains inactive until hydrolytically cleaved by tumor-associated plasmin. This structural adaptability ensures that LLL12 is not just an endpoint assay reagent, but a highly processable precursor for developing advanced, bioavailable formulations with improved pharmacokinetic profiles[1].

Evidence DimensionProdrug conversion and targeted activation
Target Compound DataLLL12 is efficiently released as the active payload upon plasmin-mediated cleavage of the LLL12B carbamate bond.
Comparator Or BaselineUnmodified LLL12 (Baseline)
Quantified DifferenceThe prodrug formulation (LLL12B) enables targeted intracellular release of LLL12, enhancing tumor-specific accumulation compared to the parent compound.
ConditionsIn vitro and in vivo models assessing targeted delivery and apoptosis induction.

Buyers focused on medicinal chemistry can leverage LLL12 as a reliable, modifiable core scaffold for synthesizing proprietary, patentable prodrug derivatives.

Anti-Angiogenic Activity
Head-to-head
100 nM inhibited HUVEC functions; ~90% reduction in vivo
Supports angiogenesis model-response context
VEGF-driven Matrigel plug endpoint context

Handling and Storage Stability

As a highly potent but sensitive molecule, the handling and storage of LLL12 directly impact experimental reproducibility. The compound is air and light-sensitive, and impurities can occur as a result of air oxidation. However, when processed into a DMSO stock solution and aliquoted appropriately, LLL12 maintains its ≥95% purity and functional efficacy for extended periods. Strict adherence to these handling protocols prevents product inactivation from repeated freeze-thaw cycles, ensuring consistent performance across long-term screening campaigns .

Evidence DimensionStock solution stability and purity maintenance
Target Compound DataStable for 6 months at -80°C or 1 month at -20°C in DMSO (protected from light).
Comparator Or BaselineImproperly stored LLL12 (room temperature, light-exposed, or repeated freeze-thaw)
Quantified DifferenceControlled storage guarantees ≥95% purity, whereas improper handling leads to rapid oxidation and significant loss of STAT3 inhibitory potency.
ConditionsLyophilized powder reconstituted in DMSO and stored in dark, ultra-low temperature conditions.

Procurement teams must ensure that end-users are equipped with proper ultra-low temperature storage capabilities to protect the investment and guarantee assay reproducibility.

Solubility Profile
Class-level
Dendrimer conjugate: up to 10 mg/mL
May support formulation-dependent exposure context
Data to verify; Lipinski context
Drug-Resistant Samples
Supporting evidence
STAT3 inhibition & apoptosis in lenalidomide/bortezomib-resistant MM cells
Supports translational research context
Ex vivo patient-derived model context
Patent Protection
Supporting evidence
U.S. Patent No. 8,883,749
Defined IP landscape for procurement review
Freedom-to-operate context

Viability Assays in STAT3-Addicted Cell Lines

Due to its sub-micromolar IC50, LLL12 is a preferred benchmark inhibitor for viability and migration assays in breast, pancreatic, and glioblastoma cell lines. Its high potency allows researchers to use minimal compound concentrations, thereby avoiding the confounding cytotoxic effects of high DMSO volumes required by less potent alternatives[1].

Stimuli-Responsive Nanocarrier Development

LLL12’s functional groups and validated conjugation chemistry make it a highly suitable payload for materials scientists engineering pH-responsive dendrimers or liposomal formulations. It provides a reliable, trackable active pharmaceutical ingredient (API) for optimizing encapsulation efficiency and release kinetics in acidic tumor microenvironments[2].

Targeted Prodrug Synthesis

Medicinal chemists can utilize LLL12 as a core scaffold to synthesize advanced prodrugs, such as the plasmin-cleavable LLL12B. Its structural compatibility with carbamate and hydrazone linkages facilitates the development of proprietary formulations designed to overcome the parent compound's baseline aqueous solubility limitations [3].

Synergistic Chemotherapy Reversal

LLL12 is highly effective in combinatorial studies aimed at reversing chemoresistance. Procurement of LLL12 enables researchers to establish quantitative combinatorial effects with standard chemotherapeutics (e.g., doxorubicin, gemcitabine, or paclitaxel), utilizing its potent STAT3 suppression to sensitize resistant tumor models [1].

Application Fit

Application
Selection Property
Validation Focus
STAT3 signaling in constitutively active tumors
Target engagement & isoform selectivity
STAT3 phosphorylation & dimerization endpoints
Tumor angiogenesis & microenvironment
VEGF-stimulated STAT3 pathway inhibition
Endothelial cell & microvessel formation endpoints
In vivo xenograft & syngeneic models
Reported in vivo dosing & formulation context
Tumor growth inhibition & exposure-model review
Target validation & drug discovery
Reported selectivity & physicochemical profile
Benchmarking & IP landscape review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

303.02014356 Da

Monoisotopic Mass

303.02014356 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

LLL-12
1: Jain R, Kulkarni P, Dhali S, Rapole S, Srivastava S. Quantitative proteomic analysis of global effect of LLL12 on U87 cell's proteome: An insight into the molecular mechanism of LLL12. J Proteomics. 2015 Jan 15;113:127-42. doi: 10.1016/j.jprot.2014.09.020. Epub 2014 Oct 5. PubMed PMID: 25286751.
2: Couto JI, Bear MD, Lin J, Pennel M, Kulp SK, Kisseberth WC, London CA. Biologic activity of the novel small molecule STAT3 inhibitor LLL12 against canine osteosarcoma cell lines. BMC Vet Res. 2012 Dec 17;8:244. doi: 10.1186/1746-6148-8-244. PubMed PMID: 23244668; PubMed Central PMCID: PMC3585923.
3: Bid HK, Oswald D, Li C, London CA, Lin J, Houghton PJ. Anti-angiogenic activity of a small molecule STAT3 inhibitor LLL12. PLoS One. 2012;7(4):e35513. doi: 10.1371/journal.pone.0035513. Epub 2012 Apr 17. PubMed PMID: 22530037; PubMed Central PMCID: PMC3328460.
4: Liu A, Liu Y, Li PK, Li C, Lin J. LLL12 inhibits endogenous and exogenous interleukin-6-induced STAT3 phosphorylation in human pancreatic cancer cells. Anticancer Res. 2011 Jun;31(6):2029-35. PubMed PMID: 21737619.
5: Ball S, Li C, Li PK, Lin J. The small molecule, LLL12, inhibits STAT3 phosphorylation and induces apoptosis in medulloblastoma and glioblastoma cells. PLoS One. 2011 Apr 19;6(4):e18820. doi: 10.1371/journal.pone.0018820. PubMed PMID: 21526200; PubMed Central PMCID: PMC3079737.
6: Lin L, Benson DM Jr, DeAngelis S, Bakan CE, Li PK, Li C, Lin J. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells. Int J Cancer. 2012 Mar 15;130(6):1459-69. doi: 10.1002/ijc.26152. Epub 2011 Aug 26. PubMed PMID: 21520044; PubMed Central PMCID: PMC3228889.
7: Onimoe GI, Liu A, Lin L, Wei CC, Schwartz EB, Bhasin D, Li C, Fuchs JR, Li PK, Houghton P, Termuhlen A, Gross T, Lin J. Small molecules, LLL12 and FLLL32, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice. Invest New Drugs. 2012 Jun;30(3):916-26. doi: 10.1007/s10637-011-9645-1. Epub 2011 Feb 22. PubMed PMID: 21340507.
8: Wei CC, Ball S, Lin L, Liu A, Fuchs JR, Li PK, Li C, Lin J. Two small molecule compounds, LLL12 and FLLL32, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells. Int J Oncol. 2011 Jan;38(1):279-85. PubMed PMID: 21109950.
9: Lin L, Hutzen B, Li PK, Ball S, Zuo M, DeAngelis S, Foust E, Sobo M, Friedman L, Bhasin D, Cen L, Li C, Lin J. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells. Neoplasia. 2010 Jan;12(1):39-50. PubMed PMID: 20072652; PubMed Central PMCID: PMC2805882.

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